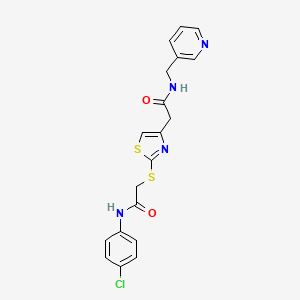

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O2S2 and its molecular weight is 432.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound notable for its unique molecular structure, which includes a thiazole ring, a pyridine moiety, and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The molecular formula of this compound is C18H20ClN5O2S, with a molecular weight of approximately 373.8 g/mol. The presence of the thiazole and pyridine functionalities suggests a diverse range of pharmacological properties, including antibacterial and anticancer activities.

Antimicrobial Properties

Thiazole derivatives are well-documented for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole-containing compounds can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interfere with critical cellular processes such as DNA replication and protein synthesis. Several studies have reported that thiazole derivatives demonstrate cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound showed IC50 values indicating potent activity against various cancer cell lines .

The mechanism of action for this compound involves its interaction with specific biological targets. Studies have assessed its binding affinity to enzymes and receptors involved in disease pathways, revealing insights into potential synergistic effects with other therapeutic agents .

Case Studies

- Antimicrobial Study : A study conducted on thiazole derivatives showed that certain modifications increased antibacterial activity significantly. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents .

- Anticancer Study : In vitro studies on related thiazole compounds indicated substantial cytotoxicity against A549 human lung adenocarcinoma cells. The IC50 values were reported to be less than those of standard chemotherapeutic agents like doxorubicin .

Data Summary

Applications De Recherche Scientifique

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with a unique molecular structure featuring a thiazole ring, a pyridine moiety, and a chlorophenyl group. It is an acetamide derivative, with the thiazole and pyridine functionalities potentially contributing to its biological activities. The thiazole ring is notable for its diverse pharmacological properties, including antibacterial and anticancer activities.

Potential biological activities

This compound exhibits a range of biological activities. Thiazole derivatives are recognized for their antimicrobial properties, with certain thiazole-containing compounds showing significant antibacterial and antifungal activities. Additionally, compounds with similar structures have been associated with anticancer effects, likely due to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The uniqueness of this compound lies in its combination of a thiazole ring, a chlorinated phenyl group, and a pyridine moiety, which collectively enhance its biological activity profile compared to other similar compounds, potentially leading to improved pharmacological properties and broadened therapeutic applications.

Thiazole derivatives as anticancer agents

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing this compound with high yield and purity?

The compound can be synthesized via multi-step reactions involving thiazole ring formation, amide coupling, and sulfur-based substitutions. Key steps include:

- Thiazole core synthesis : Reacting α-bromoacetophenone derivatives with thiourea in ethanol under reflux (60–80°C) to form the thiazole backbone .

- Amide coupling : Using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base to couple the chlorophenyl group to the thiazole-acetamide intermediate .

- Thioether linkage : Introducing the pyridinylmethylamino-ethyl group via nucleophilic substitution with potassium carbonate in acetone, followed by recrystallization in ethanol to enhance purity (yield ~72%) . Critical factors : Strict temperature control during reflux and stoichiometric precision in carbodiimide-mediated coupling to minimize byproducts .

Q. Which analytical techniques are most effective for structural characterization?

A combination of spectroscopic and crystallographic methods is recommended:

- ¹H/¹³C NMR : Identify proton environments (e.g., NH amid signals at δ 13.30 ppm, aromatic protons at δ 7.42–7.58 ppm) and confirm tautomeric forms (amine vs. imine ratios via integration of NH peaks) .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings in analogs) and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs) .

Advanced Research Questions

Q. How can tautomeric equilibria (amine/imine forms) impact biological activity, and how are these forms analyzed?

The compound’s amine/imine ratio (observed as 50:50 in analogs) influences its electron distribution and binding affinity. To address this:

- Dynamic NMR : Monitor temperature-dependent chemical shift changes to quantify tautomer populations .

- Computational modeling : Use density functional theory (DFT) to calculate energy differences between tautomers and predict dominant forms under physiological conditions.

- Bioactivity assays : Compare IC₅₀ values of isolated tautomers (via preparative HPLC) to correlate specific forms with activity.

Q. What strategies resolve contradictions in spectroscopic data caused by dynamic molecular processes?

Discrepancies in NMR integration (e.g., NH peak splitting) may arise from slow exchange between tautomers or solvent effects. Mitigation approaches include:

- Variable-temperature NMR : Elevate temperature to coalesce split peaks and estimate exchange rates .

- Deuterated solvent screening : Test DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding interactions that stabilize specific conformers .

- Supplementary techniques : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight independently .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Molecular docking : Use crystal structures of target proteins (e.g., acetylcholinesterase or kinase domains) to model binding poses. The pyridinylmethyl group may engage in π-π stacking, while the thioether linker enhances flexibility for cavity penetration .

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess stability of ligand-protein complexes and identify key residues (e.g., catalytic serines or histidines) for mutagenesis studies .

Q. What experimental designs are recommended for evaluating antimicrobial or enzyme-inhibitory activity?

- Microplate assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 1–100 μM, using ampicillin as a positive control .

- Enzyme inhibition : Measure IC₅₀ against acetylcholinesterase via Ellman’s method, comparing to donepezil. Include kinetic analysis (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive) .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to ensure selectivity indices >10 .

Propriétés

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S2/c20-14-3-5-15(6-4-14)23-18(26)12-28-19-24-16(11-27-19)8-17(25)22-10-13-2-1-7-21-9-13/h1-7,9,11H,8,10,12H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHNWQWCQBXUHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.